2-Vinyl-1,3-dithiane

Descripción

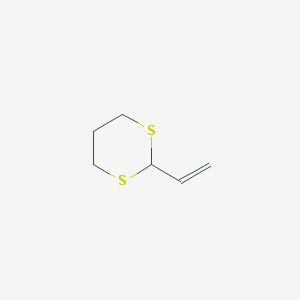

Structure

2D Structure

Propiedades

Número CAS |

61685-40-3 |

|---|---|

Fórmula molecular |

C6H10S2 |

Peso molecular |

146.3 g/mol |

Nombre IUPAC |

2-ethenyl-1,3-dithiane |

InChI |

InChI=1S/C6H10S2/c1-2-6-7-4-3-5-8-6/h2,6H,1,3-5H2 |

Clave InChI |

SIZZLUKBSIWVMD-UHFFFAOYSA-N |

SMILES canónico |

C=CC1SCCCS1 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reactivity of 2-Vinyl-1,3-Dithiane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Vinyl-1,3-dithiane is a versatile synthetic intermediate that plays a significant role in modern organic chemistry, particularly in the construction of complex molecular architectures. Its unique electronic properties, arising from the combination of a vinyl group and a dithiane moiety, allow for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the synthesis and reactivity of this compound, with a focus on its application in the development of novel therapeutic agents and other advanced materials. Detailed experimental protocols, quantitative data, and visual representations of key chemical processes are presented to facilitate its practical application in a laboratory setting.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the acid-catalyzed reaction of acrolein with 1,3-propanedithiol. This reaction proceeds via the formation of a thioacetal, a robust protecting group for carbonyl functionalities that also enables the umpolung (polarity reversal) of the original carbonyl carbon.

General Reaction Scheme

Caption: General synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Acrolein

-

1,3-Propanedithiol

-

Lewis acid catalyst (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂) or Brønsted acid catalyst (e.g., p-toluenesulfonic acid, PTSA)

-

Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and purification apparatus (separatory funnel, rotary evaporator, distillation or chromatography equipment)

Procedure:

-

To a stirred solution of 1,3-propanedithiol (1.0 equivalent) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add the Lewis or Brønsted acid catalyst (catalytic amount).

-

Slowly add acrolein (1.0-1.2 equivalents) to the solution while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically a few hours, monitor by TLC or GC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Quantitative Data for Synthesis

| Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| BF₃·OEt₂ | CH₂Cl₂ | 2 | ~85 | [General procedure for dithiane formation] |

| PTSA | Toluene | 4 | ~80 | [General procedure for dithiane formation] |

Note: Yields are highly dependent on the specific reaction conditions and purification methods.

Reactivity of this compound

The reactivity of this compound is dominated by two key features: the "umpolung" of the C2 carbon and the presence of the vinyl group.

Umpolung and Gamma-Alkylation

The protons on the C2 carbon of the dithiane ring are acidic (pKa ≈ 31) and can be abstracted by a strong base, such as n-butyllithium (n-BuLi), to form a resonance-stabilized carbanion.[1] This carbanion is a powerful nucleophile. In the case of this compound, deprotonation leads to a vinylogous anion, which can react with electrophiles at the γ-position (the terminal carbon of the vinyl group), leading to the formation of ketene dithioacetals.[2]

Caption: Umpolung reactivity of this compound.

Experimental Protocol: γ-Alkylation of 2-Lithio-1,3-dithiane

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile (e.g., alkyl halide, aldehyde, ketone)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

To a solution of this compound (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 equivalents) dropwise.

-

Stir the resulting solution at -78 °C for 1-2 hours.

-

Add the electrophile (1.0-1.2 equivalents) to the solution at -78 °C.

-

Allow the reaction to proceed at -78 °C for a specified time, then slowly warm to room temperature (monitor by TLC or GC-MS).

-

Quench the reaction with a saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data for γ-Alkylation Reactions

| Electrophile | Product | Yield (%) | Reference |

| Alkyl Halide (R-X) | γ-Alkyl-substituted ketene dithioacetal | 60-80 | [2] |

| Aldehyde (R'CHO) | γ-Hydroxyalkyl-substituted ketene dithioacetal | 50-70 | [2] |

| Ketone (R'R''CO) | γ-Hydroxyalkyl-substituted ketene dithioacetal | 40-60 | [2] |

Cycloaddition Reactions

The vinyl group in this compound can potentially participate in cycloaddition reactions, most notably the Diels-Alder reaction, acting as a dienophile. The electron-withdrawing nature of the dithiane moiety can activate the double bond towards reaction with electron-rich dienes.

Caption: Potential Diels-Alder reaction of this compound.

While specific examples of Diels-Alder reactions with this compound are not extensively documented in the literature, its structural similarity to other activated alkenes suggests its potential in this area. Further research is warranted to explore this reactivity.

Polymerization

The vinyl group of this compound makes it a potential monomer for polymerization reactions. Both cationic and radical polymerization mechanisms could be envisioned. Cationic polymerization of vinyl ethers with cyclic thioacetals has been reported, suggesting that this compound could undergo similar transformations.[3][4] Radical polymerization of a related derivative has also been explored.[3]

Caption: Potential polymerization of this compound.

The development of polymerization protocols for this compound could lead to novel sulfur-containing polymers with interesting properties and applications in materials science and drug delivery.

Spectroscopic Data

| Technique | Key Features |

| ¹H NMR (CDCl₃) | δ ~5.5-6.5 (m, 1H, -CH=), δ ~5.0-5.5 (m, 2H, =CH₂), δ ~4.5 (t, 1H, S-CH-S), δ ~2.8-3.0 (m, 4H, -S-CH₂-), δ ~1.8-2.2 (m, 2H, -CH₂-) |

| ¹³C NMR (CDCl₃) | δ ~135 (-CH=), δ ~118 (=CH₂), δ ~50 (S-CH-S), δ ~30 (-S-CH₂-), δ ~25 (-CH₂-) |

| IR (neat) | ν ~3080 (=C-H), ~2930, 2850 (C-H), ~1640 (C=C), ~1420, 1280, 920 cm⁻¹ |

| MS (EI) | m/z 146 (M⁺), 113, 87, 74 |

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the unique reactivity conferred by the dithiane and vinyl functionalities make it an attractive intermediate for the synthesis of a wide array of complex molecules. The umpolung reactivity, allowing for nucleophilic attack at the γ-position, provides a powerful tool for carbon-carbon bond formation. While its application in cycloaddition and polymerization reactions is an emerging area, the potential for creating novel cyclic and polymeric structures is significant. This guide provides the foundational knowledge and experimental guidance for researchers to effectively utilize this compound in their synthetic endeavors, particularly in the fields of drug discovery and materials science. Further exploration of its reactivity is encouraged to unlock its full potential.

References

- 1. researchgate.net [researchgate.net]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains: Cationic DT Copolymerization of Vinyl Ethers and Cyclic Thioacetals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains: Cationic DT Copolymerization of Vinyl Ethers and Cyclic Thioacetals - PubMed [pubmed.ncbi.nlm.nih.gov]

2-vinyl-1,3-dithiane chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Vinyl-1,3-dithiane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, a versatile intermediate in organic synthesis.

Chemical and Physical Properties

This compound, also known as 2-ethenyl-1,3-dithiane, is a sulfur-containing heterocyclic compound.[1][2][3] Its core structure consists of a six-membered ring with two sulfur atoms at positions 1 and 3, substituted with a vinyl group at position 2.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-ethenyl-1,3-dithiane | [3] |

| Synonyms | This compound, 1,3-Dithiane, 2-ethenyl- | [1][3] |

| CAS Number | 61685-40-3 | [1][3] |

| Molecular Formula | C₆H₁₀S₂ | [1][3] |

| Molecular Weight | 146.27 g/mol | [1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| XLogP3 | 2.4 | [3] |

| Topological Polar Surface Area | 50.6 Ų | [3] |

| Rotatable Bond Count | 1 |

Molecular Structure

Table 2: Computed Structural Identifiers

| Identifier | Value | Source |

| SMILES | C=CC1SCCCS1 | [3] |

| InChI | InChI=1S/C6H10S2/c1-2-6-7-4-3-5-8-6/h2,6H,1,3-5H2 | [3] |

| InChIKey | SIZZLUKBSIWVMD-UHFFFAOYSA-N | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of expected spectroscopic features.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features and Assignments |

| ¹H NMR | Expected signals for the vinyl protons (δ ≈ 5-6 ppm) and the dithiane ring protons (δ ≈ 2-3 ppm). |

| ¹³C NMR | Expected signals for the vinyl carbons (δ ≈ 110-140 ppm) and the dithiane ring carbons.[3] |

| Infrared (IR) | Characteristic C=C stretching vibration for the vinyl group (around 1640 cm⁻¹), C-H stretching of the vinyl and alkyl groups, and C-S stretching vibrations. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z = 146.[1] Fragmentation patterns would likely involve the loss of the vinyl group or fragments from the dithiane ring. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 2-substituted-1,3-dithianes involves the reaction of an aldehyde or its acetal with 1,3-propanedithiol in the presence of an acid catalyst.[4] For this compound, acrolein or acrolein diethyl acetal can be used as the starting material.

Experimental Workflow: Synthesis of this compound

References

Umpolung Reactivity of Vinyl Dithiane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The concept of umpolung, or the reversal of polarity, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds that would be otherwise inaccessible through conventional synthetic strategies. Among the myriad of reagents developed for this purpose, 1,3-dithiane derivatives have emerged as robust and versatile synthons for acyl anions. This guide delves into the nuanced umpolung reactivity of a specific subclass: vinyl dithiane derivatives. These compounds, possessing both the dithiane moiety and a conjugated vinyl group, exhibit unique reactivity profiles that open up novel synthetic pathways, particularly relevant in the construction of complex molecules and in the field of drug discovery.

This technical guide provides a comprehensive overview of the synthesis, umpolung reactivity, and synthetic applications of vinyl dithiane derivatives. It includes detailed experimental protocols for key transformations, a compilation of quantitative data to facilitate reaction planning, and mechanistic diagrams to illustrate the underlying principles of their reactivity.

Core Concepts: The Umpolung of α,β-Unsaturated Aldehydes

The umpolung strategy for α,β-unsaturated aldehydes, such as acrolein, involves the temporary inversion of the electrophilic nature of the β-carbon. By converting the aldehyde into a 2-vinyl-1,3-dithiane, the protons on the carbon adjacent to the dithiane ring (the α-carbon) become acidic. Deprotonation with a strong base, such as n-butyllithium, generates a nucleophilic anion.[1][2]

This lithiated intermediate is a versatile nucleophile that can react with a range of electrophiles. The presence of the vinyl group introduces an additional layer of complexity and opportunity, as the anion is delocalized, allowing for potential reactivity at both the α- and γ-positions. However, the predominant mode of reaction is typically at the γ-position, leading to the formation of ketene dithioacetals. This γ-reactivity is a powerful tool for the synthesis of carboxylic acid derivatives and other functionalized molecules.

Synthesis of Vinyl Dithiane Derivatives

The most common method for the synthesis of this compound is the thioacetalization of an α,β-unsaturated aldehyde, such as acrolein, with 1,3-propanedithiol. This reaction is typically catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), or a Brønsted acid.[3]

Experimental Protocol: Synthesis of this compound from Acrolein

Materials:

-

Acrolein

-

1,3-Propanedithiol

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of acrolein (1.0 eq) in dichloromethane at 0 °C is added 1,3-propanedithiol (1.0 eq).

-

Boron trifluoride etherate (0.1 eq) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Umpolung Reactivity and γ-Alkylation

The umpolung reactivity of this compound is initiated by deprotonation at the α-position with a strong base, typically n-butyllithium in tetrahydrofuran (THF) at low temperatures (-78 °C to -20 °C), to generate the 2-lithio-2-vinyl-1,3-dithiane. This anion preferentially reacts with electrophiles at the γ-position of the vinyl group. This reaction is a powerful method for the formation of a new carbon-carbon bond at the β-position of the original α,β-unsaturated aldehyde system.

The reaction of the lithiated vinyl dithiane with alkyl halides leads to γ-alkylation, producing ketene dithioacetals. These products are valuable intermediates that can be hydrolyzed to form carboxylic acids, esters, or amides.

Table 1: γ-Alkylation of 2-Lithio-2-vinyl-1,3-dithiane with Various Electrophiles

| Electrophile (E-X) | Product (Ketene Dithioacetal) | Yield (%) | Reference |

| CH₃I | 2-(1-propenylidene)-1,3-dithiane | 85 | [4] |

| C₂H₅Br | 2-(1-butenylidene)-1,3-dithiane | 82 | [4] |

| PhCH₂Br | 2-(3-phenyl-1-propenylidene)-1,3-dithiane | 90 | [4] |

| (CH₃)₂CHI | 2-(3-methyl-1-butenylidene)-1,3-dithiane | 75 | [4] |

Experimental Protocol: γ-Alkylation of this compound

Materials:

-

This compound

-

n-Butyllithium (in hexanes)

-

Tetrahydrofuran (THF), freshly distilled

-

Alkyl halide (e.g., benzyl bromide)

-

Saturated ammonium chloride solution (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of this compound (1.0 eq) in dry THF is cooled to -40 °C under an inert atmosphere.

-

n-Butyllithium (1.1 eq) is added dropwise, and the solution is stirred for 30 minutes at -40 °C.

-

The electrophile (e.g., benzyl bromide, 1.2 eq) is added dropwise, and the reaction mixture is stirred for an additional 2-3 hours at -40 °C.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the corresponding ketene dithioacetal.

Deprotection and Conversion to Carbonyl Compounds and Carboxylic Acid Derivatives

The dithiane group can be removed to regenerate a carbonyl group, or in the case of ketene dithioacetals, hydrolyzed to a carboxylic acid derivative. A variety of reagents can be used for the deprotection of dithianes, including mercury(II) salts, oxidative methods, and reagents such as N-bromosuccinimide (NBS).[5]

The hydrolysis of ketene dithioacetals to carboxylic acids is a particularly useful transformation. This is typically achieved under acidic conditions, often in the presence of a co-solvent to aid solubility.

Table 2: Deprotection Methods for Dithiane Derivatives

| Dithiane Derivative | Reagent/Conditions | Product | Yield (%) | Reference |

| 2-Phenyl-1,3-dithiane | HgCl₂/CdCO₃, aq. acetone | Benzaldehyde | >90 | [5] |

| 2-Alkyl-1,3-dithiane | NBS, aq. acetonitrile | Alkyl aldehyde/ketone | 80-95 | [5] |

| Ketene dithioacetal | H₂SO₄/H₂O/THF | Carboxylic acid | 70-90 | [6] |

| 2,2-Disubstituted-1,3-dithiane | PhI(OCOCF₃)₂, aq. THF | Ketone | 85-95 | [3] |

Experimental Protocol: Hydrolysis of a Ketene Dithioacetal to a Carboxylic Acid

Materials:

-

Ketene dithioacetal

-

Sulfuric acid (H₂SO₄)

-

Tetrahydrofuran (THF)

-

Water

-

Diethyl ether

-

Sodium bicarbonate solution (NaHCO₃)

Procedure:

-

A solution of the ketene dithioacetal (1.0 eq) in a mixture of THF and water is prepared.

-

Concentrated sulfuric acid is added, and the mixture is heated to reflux for 12-24 hours.

-

After cooling to room temperature, the mixture is extracted with diethyl ether.

-

The aqueous layer is made basic with a saturated solution of sodium bicarbonate and washed with diethyl ether.

-

The aqueous layer is then acidified with concentrated HCl and extracted with diethyl ether.

-

The combined organic extracts from the acidified solution are dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the carboxylic acid.

Mechanistic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and experimental workflows described in this guide.

Caption: Synthesis of this compound from acrolein.

Caption: Umpolung reactivity of vinyl dithiane.

Applications in Drug Development and Complex Molecule Synthesis

The synthetic utility of vinyl dithiane umpolung reactivity is particularly valuable in the context of drug discovery and the synthesis of complex natural products. The ability to introduce carbon chains at the β-position of an α,β-unsaturated system with concomitant formation of a masked carboxylic acid functionality allows for the rapid construction of intricate molecular architectures.

For instance, the resulting ketene dithioacetals can be further elaborated. The double bond can participate in cycloaddition reactions, and the dithioacetal moiety can be converted into a variety of other functional groups. This versatility makes vinyl dithiane derivatives powerful building blocks for diversity-oriented synthesis, a key strategy in the search for new drug candidates. The ability to construct chiral centers during the alkylation step, through the use of chiral electrophiles or auxiliaries, further enhances the utility of this methodology in the synthesis of enantiomerically pure pharmaceuticals.

Conclusion

The umpolung reactivity of vinyl dithiane derivatives represents a powerful and versatile tool in the arsenal of the synthetic organic chemist. By providing a reliable method for the nucleophilic functionalization of the β-position of α,β-unsaturated aldehydes, this strategy has found widespread application in the synthesis of complex molecules. The ability to generate ketene dithioacetals, which serve as precursors to carboxylic acids and other functional groups, further underscores the synthetic potential of this methodology. For researchers and professionals in drug development, a thorough understanding of the principles and practicalities of vinyl dithiane umpolung is essential for the design and execution of efficient and innovative synthetic routes to new therapeutic agents.

References

- 1. Synthesis of 1,3-dithianes. UMPOLUNG reactions [quimicaorganica.org]

- 2. egyankosh.ac.in [egyankosh.ac.in]

- 3. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 4. Umpolung - Wikipedia [en.wikipedia.org]

- 5. asianpubs.org [asianpubs.org]

- 6. BJOC - Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides [beilstein-journals.org]

Spectroscopic Profile of 2-Vinyl-1,3-dithiane: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-vinyl-1,3-dithiane (CAS No. 61685-40-3), a sulfur-containing heterocyclic compound. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles available mass spectrometry data and provides an expert analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics based on the compound's structure.

Chemical Structure and Properties

IUPAC Name: 2-ethenyl-1,3-dithiane Molecular Formula: C₆H₁₀S₂ Molecular Weight: 146.28 g/mol

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.5 - 6.0 | ddd | 1H | =CH- |

| ~ 5.0 - 5.3 | m | 2H | =CH₂ |

| ~ 4.5 - 4.8 | d | 1H | S-CH-S |

| ~ 2.8 - 3.1 | m | 4H | -S-CH₂- |

| ~ 1.9 - 2.2 | m | 2H | -CH₂- |

Note: Predicted values are based on typical chemical shifts for vinyl and 1,3-dithiane moieties. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 130 - 135 | =CH- |

| ~ 115 - 120 | =CH₂ |

| ~ 45 - 50 | S-CH-S |

| ~ 28 - 33 | -S-CH₂- |

| ~ 24 - 28 | -CH₂- |

Note: Predicted values are based on typical chemical shifts for vinyl and 1,3-dithiane moieties.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3080 | Medium | =C-H stretch |

| ~ 2950 - 2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~ 1640 | Medium | C=C stretch (vinyl) |

| ~ 1420 | Medium | CH₂ bend |

| ~ 990 and 910 | Strong | =C-H bend (out-of-plane) |

| ~ 700 - 600 | Medium-Strong | C-S stretch |

Note: Predicted values based on characteristic vibrational frequencies of vinyl and dithiane functional groups.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 146 | High | [M]⁺ (Molecular Ion) |

| 74 | High | [C₃H₆S]⁺ |

| 72 | Medium | [C₃H₄S]⁺ |

Data sourced from NIST and PubChem databases.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A sample of this compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube. The spectrum is recorded on a 300, 400, or 500 MHz NMR spectrometer. For ¹H NMR, chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). For ¹³C NMR, the solvent peak (e.g., CDCl₃ at 77.16 ppm) is typically used as a reference.

IR Spectroscopy

The infrared spectrum is typically obtained using a Fourier-Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the sample is placed directly on the ATR crystal. The spectrum is recorded over a range of approximately 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

Mass Spectrometry

Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI) mass spectrometry, the sample is introduced into the ion source where it is bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, generating the mass spectrum.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic data to the chemical structure.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

stability of 2-vinyl-1,3-dithiane under acidic and basic conditions

An In-Depth Technical Guide to the Stability of 2-Vinyl-1,3-Dithiane Under Acidic and Basic Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability of this compound under a range of acidic and basic conditions. The 1,3-dithiane moiety is a crucial functional group in modern organic synthesis, frequently employed as a protective group for carbonyls and as a key component in umpolung chemistry to form acyl anion equivalents.[1][2] Its stability is paramount for its effective use in multi-step syntheses, particularly in the development of active pharmaceutical ingredients (APIs). This document details the anticipated behavior of this compound at various pH levels, outlines experimental protocols for stability assessment, and presents potential degradation pathways.

Introduction to 1,3-Dithiane Stability

The 1,3-dithiane group is well-regarded for its general stability under both acidic and basic conditions, a characteristic that makes it a valuable protecting group for aldehydes and ketones in complex syntheses.[3][4] Unlike their oxygen-containing counterparts, acetals, which are readily hydrolyzed under mild acidic conditions, thioacetals such as 1,3-dithianes exhibit significantly greater resilience.[5]

The deprotection, or hydrolysis, of the 1,3-dithiane ring to regenerate the parent carbonyl compound typically necessitates harsh conditions.[1] Common methods for cleavage involve the use of heavy metal salts, such as mercuric chloride (HgCl₂), or strong oxidizing agents.[6] This inherent stability is a key consideration in synthetic planning.

Under strongly basic conditions, the primary reactivity of a 1,3-dithiane involves the deprotonation of the C2 proton, which is rendered acidic (pKa ≈ 31) by the adjacent sulfur atoms.[2] This generates a highly nucleophilic carbanion, the cornerstone of the Corey-Seebach reaction.[7]

The presence of a vinyl group at the C2 position of the 1,3-dithiane ring introduces additional potential reaction pathways under both acidic and basic conditions, which are the focus of this guide.

Stability Profile of this compound

While specific kinetic data for the degradation of this compound is not extensively available in the public domain, its stability can be inferred from the known chemistry of 1,3-dithianes and vinyl groups. A forced degradation study is the standard approach to quantitatively assess the stability of a compound like this compound.[8][9][10]

Stability Under Acidic Conditions

Under acidic conditions, two primary degradation pathways are plausible for this compound:

-

Acid-Catalyzed Hydrolysis of the Dithiane Ring: Although dithianes are acid-stable, they can be hydrolyzed under forcing conditions (e.g., concentrated acid, elevated temperatures) to yield acrolein and propane-1,3-dithiol. The generally accepted mechanism involves protonation of one of the sulfur atoms, followed by ring opening and subsequent attack by water.

-

Acid-Catalyzed Hydration of the Vinyl Group: The vinyl group is susceptible to electrophilic addition. In the presence of aqueous acid, protonation of the double bond can lead to the formation of a carbocation, which is then attacked by water to form an alcohol.

Stability Under Basic Conditions

This compound is expected to be largely stable under mild basic conditions. However, under strongly basic conditions (e.g., in the presence of organolithium reagents or other strong, non-nucleophilic bases), deprotonation is the most likely reaction. The most acidic proton is at the C2 position of the dithiane ring. Deprotonation at this position would lead to a resonance-stabilized allylic carbanion. This species is a key intermediate in the γ-alkylation of vinyl dithianes.[1]

Degradation of the dithiane ring itself under basic conditions is generally not observed. The vinyl group is also typically unreactive towards bases, unless elimination or isomerization pathways are possible in more complex substrates.

Quantitative Stability Assessment: Data Presentation

The following tables present illustrative data from a hypothetical forced degradation study on this compound. These tables are intended to provide a framework for the presentation of actual experimental results.

Table 1: Stability of this compound in Acidic Conditions

| Acid Concentration | Temperature (°C) | Time (hours) | % this compound Remaining | Major Degradant(s) |

| 0.1 M HCl | 25 | 24 | >99% | Not Applicable |

| 0.1 M HCl | 60 | 24 | 95% | Acrolein, 1-(1,3-dithian-2-yl)ethan-1-ol |

| 1.0 M HCl | 60 | 24 | 70% | Acrolein, 1-(1,3-dithian-2-yl)ethan-1-ol |

| 1.0 M HCl | 80 | 24 | 45% | Acrolein, 1-(1,3-dithian-2-yl)ethan-1-ol |

Table 2: Stability of this compound in Basic Conditions

| Base Concentration | Temperature (°C) | Time (hours) | % this compound Remaining | Major Degradant(s) |

| 0.1 M NaOH | 25 | 24 | >99% | Not Applicable |

| 0.1 M NaOH | 60 | 24 | >99% | Not Applicable |

| 1.0 M NaOH | 60 | 24 | >99% | Not Applicable |

| 1.0 M NaOH | 80 | 24 | 98% | Minor unidentified impurities |

Experimental Protocols for Stability Testing

The following protocols are based on established guidelines for forced degradation studies in the pharmaceutical industry.[11][12]

Materials and Equipment

-

This compound (of known purity)

-

HPLC grade acetonitrile and water

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Thermostatically controlled oven or water bath

-

Volumetric flasks and pipettes

Preparation of Stock and Sample Solutions

-

Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Sample Preparation: For each stress condition, add a known volume of the stock solution to a volumetric flask containing the acidic or basic medium to achieve a final concentration of approximately 50 µg/mL.

Forced Degradation Conditions

-

Acidic Hydrolysis:

-

Prepare samples in 0.1 M HCl and 1.0 M HCl.

-

Incubate samples at 60°C for 24 hours.

-

At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.

-

-

Basic Hydrolysis:

-

Prepare samples in 0.1 M NaOH and 1.0 M NaOH.

-

Incubate samples at 60°C for 24 hours.

-

At specified time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute with mobile phase for HPLC analysis.

-

HPLC Method for Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

The percentage of remaining this compound is calculated by comparing the peak area at each time point to the peak area at time zero.

Visualizations of Pathways and Workflows

Potential Degradation Pathways

Caption: Potential reaction pathways for this compound under acidic and strongly basic conditions.

Experimental Workflow for Stability Study

Caption: General experimental workflow for the forced degradation study of this compound.

Relevance in Drug Development and Signaling Pathways

The 1,3-dithiane moiety is present in some molecules investigated for therapeutic properties. For instance, dithiane analogs of the calcium channel blocker tiapamil have been shown to overcome multidrug resistance in cancer cell lines.[13] The stability of the dithiane ring in such compounds under physiological pH is critical to their mechanism of action and pharmacokinetic profile.

While this compound itself is primarily a synthetic intermediate, its reactions provide access to more complex structures that could be of interest in drug discovery. The generation of a nucleophilic center via deprotonation allows for the construction of carbon-carbon bonds, a fundamental process in the synthesis of novel chemical entities. The stability of the dithiane throughout a synthetic route, until its desired removal or modification, is a key enabling feature of this chemistry.

There are no widely reported direct roles of this compound in specific signaling pathways. However, as a versatile building block, it can be used to synthesize molecules that probe or modulate such pathways. For example, the synthesis of complex natural products with biological activity often relies on robust synthetic methodologies where dithiane chemistry plays a crucial role.

Conclusion

This compound is expected to be a relatively stable compound under a range of pH conditions, consistent with the general behavior of 1,3-dithianes. Significant degradation is anticipated only under forcing acidic conditions, where both the dithiane ring and the vinyl group may react. Under basic conditions, the compound is likely to be highly stable, with the primary reaction under strongly basic conditions being deprotonation at the C2 position. The experimental protocols outlined in this guide provide a robust framework for quantitatively assessing the stability of this compound and for identifying its degradation products, which is a critical step in its application in research and drug development.

References

- 1. uwindsor.ca [uwindsor.ca]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Thioacetal - Wikipedia [en.wikipedia.org]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apicule.com [apicule.com]

- 11. researchgate.net [researchgate.net]

- 12. lubrizolcdmo.com [lubrizolcdmo.com]

- 13. Novel dithiane analogues of tiapamil with high activity to overcome multidrug resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of 2-Vinyl-1,3-Dithiane as a Masked Acyl Anion: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The concept of "umpolung," or the reversal of polarity, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds that would otherwise be inaccessible through conventional synthetic strategies. Within this paradigm, 2-vinyl-1,3-dithiane has emerged as a potent and versatile masked acyl anion. Its unique structure allows for deprotonation to form a vinylogous dithiane anion, which can then react with a variety of electrophiles at the γ-position. This reaction pathway opens up avenues for the synthesis of complex molecular architectures, particularly ketene dithioacetals, which are themselves valuable synthetic intermediates. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound as a masked acyl anion, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

Introduction: The Power of Umpolung with 1,3-Dithianes

The seminal work of Corey and Seebach on the use of 1,3-dithianes as masked acyl anions revolutionized synthetic organic chemistry.[1][2] Typically, a carbonyl carbon is electrophilic. However, by converting a carbonyl compound into a 1,3-dithiane, the proton at the C2 position becomes acidic (pKa ≈ 31) and can be removed by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion.[1][2] This reversal of polarity, or "umpolung," allows the former carbonyl carbon to act as a nucleophile and react with various electrophiles.[1]

This compound extends this concept by introducing a vinyl group at the C2 position. This structural modification leads to a vinylogous system where deprotonation generates an anion that preferentially reacts with electrophiles at the γ-position, leading to the formation of ketene dithioacetals.[3] This unique reactivity profile makes this compound a valuable tool for the synthesis of a wide range of organic molecules.

Synthesis and Characterization of this compound

This compound is typically synthesized by the acid-catalyzed reaction of acrolein with 1,3-propanedithiol.[4] This reaction is analogous to the formation of other 2-substituted 1,3-dithianes.

Table 1: Physical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₆H₁₀S₂ |

| Molecular Weight | 146.28 g/mol |

| CAS Number | 61685-40-3 |

| Appearance | Not specified, likely a colorless oil or low-melting solid |

| ¹H NMR | Data not available in search results |

| ¹³C NMR | Data not available in search results |

| Mass Spectrum | Data available in NIST WebBook |

The Core Concept: Deprotonation and γ-Alkylation

The key to the utility of this compound lies in its deprotonation to form a resonance-stabilized vinylogous anion. This anion can then be trapped by a variety of electrophiles, primarily at the γ-carbon, to yield valuable ketene dithioacetal products.[3]

Generation of the 2-Lithio-2-vinyl-1,3-dithiane Anion

Treatment of this compound with a strong base, typically n-butyllithium, in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures (-78 to -20 °C) leads to the formation of the corresponding lithium salt.[5] Solutions of 2-vinyl-substituted lithio-dithianes are reported to be yellow.[5]

Figure 1: Generation of the nucleophilic anion from this compound.

Reaction with Electrophiles: Synthesis of Ketene Dithioacetals

References

Preparation of 2-Lithio-1,3-dithiane from 2-Vinyl-1,3-dithiane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The generation of 2-lithio-1,3-dithiane derivatives is a cornerstone of umpolung chemistry, providing a robust platform for nucleophilic acylation and the formation of complex carbon skeletons. While the direct deprotonation of 1,3-dithiane is the most common route, the preparation of 2-lithio-1,3-dithiane from vinylic precursors such as 2-vinyl-1,3-dithiane presents unique synthetic challenges and opportunities. This technical guide provides an in-depth analysis of the reaction, focusing on the critical aspects of regioselectivity and reaction control. It has been established that solutions of 2-vinyl-substituted 2-lithio-1,3-dithianes exhibit a characteristic yellow color, indicating their successful formation.[1] This guide synthesizes available information to provide a comprehensive overview of the underlying principles and outlines a generalized experimental approach based on established methodologies for related transformations.

Introduction

The 1,3-dithiane moiety serves as an exceptionally versatile masked carbonyl group, enabling a reversal of the intrinsic electrophilic reactivity of the carbonyl carbon. Deprotonation at the C2 position yields a nucleophilic carbanion that can participate in a wide array of carbon-carbon bond-forming reactions. The presence of a vinyl substituent at the C2 position introduces a competing reaction pathway: conjugate addition of the organolithium base to the α,β-unsaturated system. This guide addresses the critical considerations for achieving selective deprotonation at the C2 position, thereby generating the desired 2-lithio-2-vinyl-1,3-dithiane intermediate.

Reaction Mechanism and Control

The reaction of an organolithium reagent with this compound can proceed via two primary pathways:

-

Deprotonation: Abstraction of the acidic proton at the C2 position of the dithiane ring to form 2-lithio-2-vinyl-1,3-dithiane.

-

Conjugate Addition: Nucleophilic addition of the organolithium reagent to the β-carbon of the vinyl group.

The desired outcome, deprotonation, can be favored by manipulating the reaction conditions to be under kinetic control. This typically involves the use of a sterically hindered, non-nucleophilic base at low temperatures. The rationale is that the C2 proton is more sterically accessible for abstraction, making this the faster, kinetically favored process. In contrast, conjugate addition may be the thermodynamically more stable pathway but is generally slower.

Key Factors for Selective Deprotonation:

-

Base Selection: A strong, sterically hindered base such as lithium diisopropylamide (LDA) is preferred over less hindered alkyllithiums like n-butyllithium (n-BuLi). The bulky nature of LDA disfavors nucleophilic addition.

-

Temperature: Conducting the reaction at low temperatures (e.g., -78 °C) is crucial to favor the kinetically controlled deprotonation and prevent side reactions, including potential degradation of the solvent by the organolithium reagent.[2]

-

Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for such reactions, as it is a good solvent for the resulting organolithium species.[3]

Experimental Protocol

The following is a generalized experimental protocol for the preparation of 2-lithio-1,3-dithiane from this compound, based on standard procedures for handling organolithium reagents and the principles of kinetic deprotonation. All operations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (in hexanes)

-

Diisopropylamine

-

Dry ice/acetone bath

-

Inert gas manifold (Schlenk line)

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and an inert gas inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.0 equivalent) dropwise via syringe while maintaining the temperature at -78 °C. Stir the resulting LDA solution for 30 minutes at -78 °C.

-

Deprotonation of this compound: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution from step 1 to the solution of this compound via cannula or syringe.

-

Formation of 2-Lithio-2-vinyl-1,3-dithiane: Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated species is often indicated by the appearance of a yellow color.[1]

-

Trapping with an Electrophile (Optional but Recommended for Confirmation): To confirm the formation of the desired lithiated species, an electrophile (e.g., an alkyl halide, aldehyde, or ketone) can be added to the reaction mixture at -78 °C. The reaction is then allowed to warm to room temperature slowly and quenched with a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Data Presentation

| Parameter | Value/Condition | Reference |

| Substrate | 1,3-Dithiane | [1] |

| Base | n-Butyllithium | [1] |

| Solvent | Tetrahydrofuran (THF) | [1] |

| Temperature | -20 °C | [1] |

| Reaction Time | Varies | [1] |

| Product | 2-Lithio-1,3-dithiane | [1] |

| Parameter | Value/Condition | Reference |

| Substrate | Allyl-1,1-dichlorovinyl ethers | [4] |

| Base | n-Butyllithium (3 equiv.) | [4] |

| Solvent | Tetrahydrofuran (THF) | [4] |

| Temperature | -78 °C | [4] |

| Reaction Time | 45 minutes | [4] |

| Product | Lithiated intermediate | [4] |

Visualizations

Logical Relationship: Pathways in the Reaction of this compound with an Organolithium Reagent

Caption: Competing pathways in the lithiation of this compound.

Experimental Workflow: General Procedure for the Preparation and Trapping of 2-Lithio-2-vinyl-1,3-dithiane

Caption: Step-wise workflow for the generation and subsequent reaction of 2-lithio-2-vinyl-1,3-dithiane.

Conclusion

The preparation of 2-lithio-1,3-dithiane from this compound is a synthetically valuable transformation that requires careful control of reaction conditions to favor kinetic deprotonation over conjugate addition. The use of a sterically hindered base, such as LDA, at low temperatures is paramount for achieving the desired regioselectivity. While a specific, high-yielding protocol from the literature is not readily apparent, the principles outlined in this guide, in conjunction with established procedures for related dithiane deprotonations, provide a solid foundation for the successful implementation of this reaction in a research and development setting. Further optimization and in-situ analysis would be beneficial for maximizing the yield and purity of the desired lithiated intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 3. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]

- 4. Low Temperature n-Butyllithium-Induced [3,3]-Sigmatropic Rearrangement/Electrophile Trapping Reactions of Allyl-1,1-Dichlorovinyl Ethers. Synthesis of β–,γ– and δ-Lactones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Vinyl-1,3-dithiane (CAS Number: 61685-40-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Vinyl-1,3-dithiane (CAS No. 61685-40-3), a sulfur-containing heterocyclic compound. This document includes a summary of its known properties, a detailed experimental protocol for its detection and analysis, and a list of potential suppliers.

Core Properties and Identification

This compound, also known by its IUPAC name 2-ethenyl-1,3-dithiane, is a chemical compound with the molecular formula C6H10S2.[1][2][3] It belongs to the class of dithianes, which are saturated six-membered heterocycles containing two sulfur atoms. The presence of a vinyl group attached to the carbon atom between the two sulfur atoms makes it a versatile intermediate in organic synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while computed properties are available, experimental data for physical properties such as boiling point and melting point are not readily found in publicly available literature.

| Property | Value | Source |

| CAS Number | 61685-40-3 | [1][2][3] |

| Molecular Formula | C6H10S2 | [1][2][3] |

| Molecular Weight | 146.274 g/mol | [2][3] |

| IUPAC Name | 2-ethenyl-1,3-dithiane | [1] |

| Synonyms | This compound, 1,3-Dithiane, 2-ethenyl- | [1] |

| Canonical SMILES | C=CC1SCCCS1 | [1] |

| InChI Key | SIZZLUKBSIWVMD-UHFFFAOYSA-N | [1][2][3] |

| Computed XLogP3 | 2.4 | [1] |

| Boiling Point | Not available (N/A) | |

| Melting Point | Not available (N/A) | |

| Density | Not available (N/A) |

Experimental Data: Kovats Retention Index

The Kovats retention index is a dimensionless quantity used in gas chromatography to convert retention times into system-independent constants. For this compound, the following Kovats retention indices have been experimentally determined:

| Stationary Phase Type | Kovats Retention Index |

| Standard non-polar | 1208 |

| Semi-standard non-polar | 1183, 1236 |

| Standard polar | 1679, 1723, 1745 |

Experimental Protocol: Detection in a Natural Product Matrix

This compound has been identified as a volatile aroma-active compound in Chinese chive (Allium tuberosum). The following is a detailed methodology for its extraction and identification using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents

-

Fresh Chinese chive samples

-

Sodium chloride (NaCl)

-

Deionized water

-

SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

-

20 mL headspace vials with PTFE/silicone septa

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Sample Preparation

-

Weigh 2.0 g of fresh Chinese chive sample into a 20 mL headspace vial.

-

Add 1.0 g of NaCl to the vial.

-

Add 5.0 mL of deionized water.

-

Immediately seal the vial with the cap and septum.

HS-SPME Procedure

-

Place the sealed vial in a thermostated water bath set at 60°C.

-

Equilibrate the sample for 15 minutes at 60°C.

-

Expose the SPME fiber to the headspace of the sample vial for 30 minutes at 60°C.

-

After extraction, immediately retract the fiber and insert it into the GC injection port for thermal desorption.

GC-MS Analysis

-

Injector Temperature: 250°C

-

Desorption Time: 5 minutes (splitless mode)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 3 minutes.

-

Ramp 1: Increase to 150°C at a rate of 5°C/min.

-

Ramp 2: Increase to 230°C at a rate of 10°C/min, hold for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Impact (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 35-400

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Data Analysis

Identification of this compound is achieved by comparing the obtained mass spectrum with reference spectra in the NIST Mass Spectral Library and by comparing its calculated Kovats retention index with literature values.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the HS-SPME-GC-MS analysis of volatile compounds, including this compound.

Potential Suppliers

While a definitive and exhaustive list of suppliers for CAS 61685-40-3 can fluctuate, the following companies are potential sources for this compound or related dithiane derivatives. It is recommended to contact them directly for current availability and product specifications.

-

Sigma-Aldrich (Merck)

-

Oakwood Chemical

-

United States Biological

-

Advanced Chemical Intermediates

-

Amadis Chemical Company Limited

Disclaimer: This list is not exhaustive and does not constitute an endorsement of any particular supplier.

Conclusion

This compound is a valuable chemical intermediate with well-defined spectral and chromatographic properties. While experimental data on its bulk physical properties are limited, established analytical methods allow for its reliable detection and identification in complex matrices. The information and protocols provided in this guide are intended to support researchers and scientists in their work with this compound.

References

An In-depth Technical Guide to 2-Vinyl-1,3-dithiane: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-vinyl-1,3-dithiane, a sulfur-containing heterocyclic compound. This document details its chemical properties, provides a detailed experimental protocol for its synthesis, and explores its potential biological activities and relevance in drug development.

Core Data Presentation

All quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₆H₁₀S₂ |

| Molecular Weight | 146.27 g/mol |

| Appearance | Presumed colorless liquid or low-melting solid |

| CAS Number | 61685-40-3 |

| Boiling Point | Not readily available |

| Density | Not readily available |

| Solubility | Expected to be soluble in organic solvents |

Experimental Protocols

Synthesis of this compound via Lewis Acid Catalysis

The synthesis of this compound is achieved through the reaction of acrolein with 1,3-propanedithiol, catalyzed by a Lewis acid such as boron trifluoride etherate. This method is a standard procedure for the formation of 1,3-dithianes from α,β-unsaturated aldehydes.

Materials:

-

Acrolein (freshly distilled)

-

1,3-Propanedithiol

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of 1,3-propanedithiol (1.0 eq) in anhydrous dichloromethane (DCM, 100 mL). The flask is cooled to 0 °C in an ice bath.

-

Addition of Catalyst: Boron trifluoride etherate (0.1 eq) is added dropwise to the stirred solution under an inert atmosphere.

-

Addition of Acrolein: A solution of freshly distilled acrolein (1.1 eq) in anhydrous DCM (50 mL) is added dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction is stirred at 0 °C for 2 hours and then allowed to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution (50 mL). The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with DCM (2 x 50 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Assessment of Antioxidant Activity

The antioxidant potential of this compound can be evaluated using standard in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the stock solution.

-

In a 96-well plate, add a fixed volume of DPPH solution to each well containing the different concentrations of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

-

Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS radical cation solution with a suitable buffer to obtain a specific absorbance at 734 nm.

-

Prepare a series of dilutions of the this compound stock solution.

-

Add a small volume of each dilution to the ABTS radical cation solution.

-

After a set incubation time, measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Mandatory Visualizations

Below are diagrams illustrating key signaling pathways potentially modulated by this compound and a conceptual workflow for its investigation in a drug development context.

Caption: Experimental workflow for this compound investigation.

Caption: Hypothetical activation of the Nrf2 antioxidant pathway.

Caption: Potential inhibition of the NF-κB inflammatory pathway.

Methodological & Application

Application Notes and Protocols: 2-Vinyl-1,3-Dithiane in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-vinyl-1,3-dithiane as a versatile building block in the total synthesis of natural products. The focus is on its application as a masked dienolate equivalent in conjugate addition reactions, a key strategy in the construction of complex molecular architectures. The total synthesis of the pseudoguaianolide natural products, (±)-aromatin and (±)-confertin, serves as a prime example of this methodology.

Introduction: The Synthetic Utility of this compound

This compound is a valuable reagent in organic synthesis, primarily functioning as a synthetic equivalent of a homoenolate or a dienolate. The dithiane moiety serves as a masked carbonyl group, and its vinyl substituent allows for conjugate addition reactions. Deprotonation of the C2 proton of the dithiane ring generates a nucleophilic anion that can undergo a variety of carbon-carbon bond-forming reactions. This "umpolung" (polarity reversal) of the typical electrophilic nature of the carbonyl carbon is a powerful tool in the synthesis of complex molecules.

Application in the Total Synthesis of (±)-Aromatin and (±)-Confertin

A notable application of this compound is in the total synthesis of the sesquiterpene lactones (±)-aromatin and (±)-confertin, as demonstrated by Ziegler and Gillmann. This synthesis showcases the strategic use of the conjugate addition of the 2-lithio-2-vinyl-1,3-dithiane anion to an α,β-unsaturated ketone to construct the core of the natural products.

Retrosynthetic Analysis and Strategy

The core of the synthetic strategy involves the disconnection of the tricyclic lactone framework of aromatin and confertin back to a key bicyclic intermediate. This intermediate is assembled through a crucial conjugate addition of a this compound-derived nucleophile to a cyclopentenone Michael acceptor.

Logical Flow of the Synthetic Strategy

Caption: Retrosynthetic analysis of (±)-aromatin and (±)-confertin.

Experimental Protocols

The following are detailed protocols for the key transformations involving this compound in the context of a natural product synthesis, based on established procedures.

Preparation of this compound

The synthesis of this compound is typically achieved through the reaction of an acrolein equivalent, such as acrolein diethyl acetal, with 1,3-propanedithiol in the presence of a Lewis acid catalyst.

Protocol 1: Synthesis of this compound

-

Reaction Setup: To a solution of acrolein diethyl acetal (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add 1,3-propanedithiol (1.0-1.2 eq).

-

Catalyst Addition: Slowly add a Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·OEt₂, 0.1-0.2 eq), to the cooled reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford this compound.

Conjugate Addition of 2-Lithio-2-vinyl-1,3-dithiane

This crucial step involves the formation of the nucleophilic dithiane anion followed by its 1,4-addition to an α,β-unsaturated ketone.

Protocol 2: 1,4-Conjugate Addition to an Enone

-

Anion Formation: Dissolve this compound (1.1 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere. Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (n-BuLi, 1.05 eq) dropwise. A color change (e.g., to yellow or orange) typically indicates the formation of the lithiated species. Stir the solution at this temperature for 1-2 hours.

-

Addition to Enone: To the solution of the lithiated dithiane, add a solution of the α,β-unsaturated ketone (e.g., 4-methyl-2-cyclopenten-1-one, 1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 2-4 hours.

-

Workup: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product is purified by flash chromatography.

Deprotection of the Dithiane Moiety

The final key step is the hydrolysis of the dithiane to unveil the ketone functionality. Several methods are available for this transformation. A common and effective method involves the use of mercury(II) salts.

Protocol 3: Dithiane Deprotection using Mercury(II) Chloride

-

Reaction Setup: Dissolve the dithiane-protected ketone (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v).

-

Reagent Addition: Add mercury(II) chloride (HgCl₂, 2.0-2.5 eq) and calcium carbonate (CaCO₃, 2.0-2.5 eq) to the solution.

-

Reaction: Stir the resulting suspension vigorously at room temperature for 4-12 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: Filter the reaction mixture through a pad of Celite® to remove the mercury salts. Wash the filter cake with a suitable organic solvent (e.g., diethyl ether or DCM).

-

Extraction and Purification: Concentrate the filtrate and partition the residue between water and an organic solvent. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude ketone is then purified by flash chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the key steps involving this compound in a natural product synthesis context.

| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Dithiane Formation | Acrolein diethyl acetal, 1,3-propanedithiol, BF₃·OEt₂ | DCM | 0 to RT | 12-24 | 70-85 |

| Conjugate Addition | This compound, n-BuLi, α,β-unsaturated enone | THF | -78 | 2-4 | 60-80 |

| Dithiane Deprotection | Dithiane adduct, HgCl₂, CaCO₃ | Acetonitrile/Water | RT | 4-12 | 75-90 |

Workflow and Signaling Pathway Visualization

The overall synthetic workflow can be visualized as a sequence of key transformations leading to the natural product core.

Experimental Workflow for the Synthesis of the Bicyclic Core

Caption: Key steps in the synthesis of the bicyclic core.

Conclusion

This compound is a powerful and effective reagent for the synthesis of complex natural products. Its ability to act as a masked dienolate synthon in conjugate addition reactions provides a reliable method for the construction of intricate carbon skeletons. The protocols outlined herein provide a framework for the application of this versatile building block in organic synthesis and drug discovery programs. Proper handling of organolithium reagents and mercury salts is crucial for the safe and successful execution of these procedures.

Application Notes and Protocols for 2-Vinyl-1,3-Dithiane in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings.[1][2] The choice of diene and dienophile is crucial for controlling the reaction's outcome. 2-Vinyl-1,3-dithiane is a versatile dienophile that serves as a synthetic equivalent of acrolein. The dithiane moiety acts as a protecting group for a carbonyl functionality, which can be revealed under specific conditions after the cycloaddition. This allows for the introduction of a masked aldehyde group into the cycloadduct, which can be further manipulated, making it a valuable building block in the synthesis of complex molecules and natural products.

Reactivity and Selectivity

In a typical Diels-Alder reaction, the rate is enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[1] The this compound molecule does not possess strong electron-withdrawing groups directly attached to the vinyl moiety. Therefore, its reactivity is comparable to that of simple alkenes. To achieve reasonable reaction rates and yields, it is often necessary to use elevated temperatures or Lewis acid catalysis.

Regioselectivity: When this compound reacts with an unsymmetrical diene, two regioisomers, the "ortho" (1,2) and "meta" (1,3) products, are possible. In general, for 1-substituted dienes, the "ortho" product is favored. For 2-substituted dienes, the "para" (1,4) product is the major isomer, while the "meta" product is typically a minor byproduct.[3]

Stereoselectivity: The Diels-Alder reaction is a concerted, suprafacial-suprafacial cycloaddition, meaning the stereochemistry of the reactants is retained in the product.[4] Substituents that are cis on the dienophile will remain cis in the cycloadduct. The reaction also generally follows the endo rule, where the substituents of the dienophile are oriented towards the developing pi-system of the diene in the transition state. However, the formation of the exo product can be favored under thermodynamic control, especially at higher reaction temperatures.[5]

Diagrams

References

Application of the Corey-Seebach Reaction to 2-Vinyl-1,3-Dithiane Derivatives: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the Corey-Seebach reaction as applied to 2-vinyl-1,3-dithiane derivatives. This specialized application of the classic umpolung strategy offers a powerful tool for the synthesis of complex molecular architectures, particularly in the context of natural product synthesis and drug discovery. Herein, we present detailed application notes, experimental protocols, and quantitative data to facilitate the successful implementation of this methodology in the laboratory.

Introduction to the Umpolung of this compound

The Corey-Seebach reaction traditionally involves the deprotonation of a 1,3-dithiane at the C2 position, transforming the normally electrophilic carbonyl carbon equivalent into a potent nucleophile—an acyl anion equivalent.[1][2] This "reversal of polarity," or umpolung, allows for the formation of carbon-carbon bonds with a wide range of electrophiles.[3][4]

When this concept is extended to this compound and its derivatives, the reactivity profile is altered. Deprotonation of these vinylogous systems with a strong base, such as n-butyllithium, generates a resonance-stabilized allylic anion. While nucleophilic attack can theoretically occur at either the α or γ position, reactions with electrophiles predominantly occur at the γ-carbon. This regioselectivity provides a unique pathway for the synthesis of γ-substituted products, leading to the formation of ketene dithioacetals. These intermediates can be subsequently hydrolyzed to afford valuable moieties such as butenolides, which are present in numerous biologically active natural products.

Reaction Pathway and Experimental Workflow

The overall transformation can be visualized as a two-step process: the γ-alkylation of the this compound derivative followed by the hydrolysis of the resulting ketene dithioacetal.

Caption: General reaction pathway for the Corey-Seebach reaction with this compound derivatives.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the γ-alkylation of 2-alkenyl-1,3-dithiane derivatives with various electrophiles.

Table 1: Reaction of Lithiated 2-(1-Propenyl)-1,3-dithiane with Aldehydes

| Electrophile (Aldehyde) | Product (γ-Hydroxy Ketene Dithioacetal) | Reaction Conditions | Yield (%) | Reference |

| 4-Methyl-3-pentenal | 2-(1-(1-Hydroxy-3-methyl-2-butenyl)-1-propenyl)-1,3-dithiane | n-BuLi, THF, -78 °C to 0 °C, then aldehyde at -78 °C | 85 | [1] |

Table 2: Hydrolysis of γ-Hydroxy Ketene Dithioacetals to Butenolides

| Substrate (γ-Hydroxy Ketene Dithioacetal) | Product (Butenolide) | Hydrolysis Conditions | Yield (%) | Reference |

| 2-(1-(1-Hydroxy-3-methyl-2-butenyl)-1-propenyl)-1,3-dithiane | (±)-Eldanolide | HgCl₂, CaCO₃, CH₃CN/H₂O (4:1), reflux | 90 | [1] |

Experimental Protocols

Protocol 1: General Procedure for the γ-Alkylation of a 2-Alkenyl-1,3-dithiane with an Aldehyde

This protocol is exemplified by the synthesis of (±)-Eldanolide.[1]

Materials:

-

E-2-(1'-propen-1')-1,3-dithiane

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

4-Methyl-3-pentenal

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of E-2-(1'-propen-1')-1,3-dithiane (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of n-butyllithium in hexanes (1.1 eq) dropwise.

-

Stir the resulting mixture at -20 °C for 2 hours.

-

Cool the reaction mixture back down to -78 °C.

-

Add a solution of 4-methyl-3-pentenal (1.2 eq) in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired γ-hydroxy ketene dithioacetal.

Protocol 2: General Procedure for the Hydrolysis of a γ-Hydroxy Ketene Dithioacetal to a Butenolide

This protocol is a continuation of the (±)-Eldanolide synthesis.[1]

Materials:

-

γ-Hydroxy ketene dithioacetal (from Protocol 1)

-

Mercury(II) chloride (HgCl₂)

-

Calcium carbonate (CaCO₃)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the γ-hydroxy ketene dithioacetal (1.0 eq) in a 4:1 mixture of acetonitrile and water, add mercury(II) chloride (2.5 eq) and calcium carbonate (2.5 eq).

-

Heat the mixture to reflux and stir for 3 hours.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite.

-

Wash the filter cake with dichloromethane.

-

Separate the phases of the filtrate and extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with a saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the corresponding butenolide.

Logical Relationships in Reaction Selectivity

The regioselectivity of the alkylation is a key feature of this reaction. The following diagram illustrates the factors influencing the preferential attack at the γ-position.

Caption: Factors influencing the regioselectivity of alkylation.

Conclusion

The application of the Corey-Seebach reaction to this compound derivatives provides a versatile and regioselective method for the synthesis of γ-functionalized compounds. The resulting ketene dithioacetals are valuable intermediates that can be converted into other important functional groups, most notably butenolides. The protocols and data presented here offer a solid foundation for researchers to explore and utilize this powerful synthetic strategy in their own research endeavors, particularly in the fields of natural product synthesis and medicinal chemistry.

References

Application Notes and Protocols for the Deprotection of 2-Vinyl-1,3-Dithiane Adducts

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of 2-vinyl-1,3-dithiane adducts, converting them back to their corresponding carbonyl compounds. The methodologies outlined below are selected for their efficiency and compatibility with the vinyl functional group.

Introduction